2-Fluoro-4-(morpholin-4-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJMGVGJOUFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288048 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209960-29-2 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Morpholin 4 Yl Aniline
Established Synthetic Pathways for 2-Fluoro-4-(morpholin-4-yl)aniline
The synthesis of this compound is primarily achieved through multi-step processes that often involve building the substituted benzene ring prior to the formation of the final aniline (B41778).
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is the cornerstone for constructing the C-N bond between the phenyl ring and the morpholine (B109124) nitrogen. This strategy relies on an electron-deficient aromatic ring, typically achieved by placing a strong electron-withdrawing group, such as a nitro group, para or ortho to a halogen leaving group.
Utilization of Halogenated Precursors and Reaction Optimization
The most common SNAr approach begins with a di-halogenated and nitrated benzene precursor. A typical reaction involves the substitution of a fluorine atom from 1,2-difluoro-4-nitrobenzene with morpholine. researchgate.net The reaction proceeds by attacking the carbon atom attached to the fluorine that is para to the electron-withdrawing nitro group. Following the successful substitution, the nitro group of the resulting 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine to yield the final product. researchgate.net Common reduction methods include the use of iron powder with ammonium chloride or catalytic hydrogenation. researchgate.netchemicalbook.com
However, reaction optimization is critical, as the choice of starting material can lead to undesired isomers. For instance, using 2,4-difluoronitrobenzene can result in the substitution of the fluorine at the 2-position instead of the desired 4-position, leading to a significant amount of by-product. google.com Therefore, precursors like 3,4-difluoronitrobenzene or 1,2-difluoro-4-nitrobenzene are preferred to ensure the correct regioselectivity. researchgate.net
| Precursor | Nucleophile | Key Reaction Step | Outcome |
| 1,2-Difluoro-4-nitrobenzene | Morpholine | SNAr followed by Nitro Reduction | Forms the desired this compound. researchgate.net |
| 3,4-Difluoronitrobenzene | Morpholine | SNAr followed by Nitro Reduction | Forms the desired product via substitution at the 4-position. researchgate.net |
| 2,4-Difluoronitrobenzene | Morpholine | SNAr | Prone to forming isomeric by-products due to substitution at the 2-position. google.com |
| 2-Fluoro-4-bromoaniline | Morpholine | Buchwald-Hartwig Amination (see 2.1.3) | Requires a protection-deprotection sequence for the aniline group. google.com |
Impact of Solvent and Base Systems on Reaction Efficiency
The efficiency of SNAr reactions is highly dependent on the solvent and base system employed. Polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thereby increasing its reactivity. Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are commonly used. researchgate.netgoogle.com For example, the reaction between morpholine and 3,4-difluoronitrobenzene can be effectively carried out in refluxing acetonitrile. researchgate.net
The addition of a base is often necessary to neutralize the acid (HF) generated during the substitution or to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include alkali metal hydroxides or carbonates, such as potassium hydroxide or potassium carbonate. google.com In some cases, the reaction can be performed under "neat" conditions, using an excess of morpholine to act as both the nucleophile and the base. researchgate.net
| Solvent | Base | Typical Temperature | Effect on Reaction |
| Acetonitrile | None (excess morpholine) | Reflux | Effective for SNAr with activated precursors. researchgate.net |
| Dimethyl sulfoxide (DMSO) | Potassium Carbonate | 110-130 °C | High-boiling polar aprotic solvent, suitable for less reactive substrates. google.com |
| Dimethylformamide (DMF) | Potassium Hydroxide | 110-160 °C | Promotes reaction efficiency through stabilization of the charged intermediate. google.com |
| Neat (excess morpholine) | Morpholine | Varies | Simplifies the reaction setup by using the nucleophile as the solvent and base. researchgate.net |
Selective Functional Group Protection and Deprotection Methodologies
In synthetic routes that start from a pre-existing aniline, such as 2-fluoro-4-bromoaniline, the highly reactive primary amino group must be protected to prevent side reactions. This strategy allows for a subsequent cross-coupling reaction to introduce the morpholine moiety.
A notable methodology involves protecting the amino group of 2-fluoro-4-bromoaniline with pivaloyl chloride. google.com The bulky pivaloyl group effectively shields the aniline nitrogen, allowing the subsequent reaction to occur at a different site. After the introduction of the morpholine group (e.g., via Buchwald-Hartwig amination), the pivaloyl protecting group is removed under acidic conditions, typically with a 50% aqueous sulfuric acid solution, to regenerate the aniline and yield the final product. google.com Another common protecting group for anilines is the acetyl group, which can be introduced using acetic anhydride and later removed by acid or base hydrolysis. google.com
| Protecting Group | Protection Reagent | Deprotection Reagent | Application Context |
| Pivaloyl | Pivaloyl Chloride | 50% Aqueous Sulfuric Acid | Used to protect 2-fluoro-4-bromoaniline before C-N coupling to introduce morpholine. google.com |
| Acetyl | Acetic Anhydride | Acid or Base Hydrolysis | General protection for anilines during subsequent chemical transformations. google.com |
Catalytic Approaches in this compound Synthesis
Catalysis plays a vital role in modern synthetic chemistry, offering efficient and selective methods for bond formation. In the context of this compound synthesis, catalytic methods are most prominently used in the reduction of the nitro-intermediate.
Catalytic hydrogenation is a clean and efficient method for converting the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to the desired aniline. chemicalbook.com This reaction is typically carried out using a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), under a hydrogen atmosphere. chemicalbook.com This method avoids the use of stoichiometric metal reductants like iron, leading to a more environmentally friendly process and simpler product purification.
| Reaction Step | Catalytic Method | Non-Catalytic Method | Advantages of Catalysis |
| Nitro Group Reduction | Catalytic Hydrogenation (H₂, Pd/C) chemicalbook.com | Stoichiometric Reduction (Fe/NH₄Cl) researchgate.net | Higher efficiency, cleaner reaction, easier workup, avoids large amounts of metal waste. |
Derivatization Chemistry of the this compound Core
The this compound core is a versatile scaffold for further chemical modification, primarily through reactions involving the primary amino group. These derivatizations are crucial for developing new pharmaceutical agents and functional materials.
The primary amine is readily functionalized to form a variety of derivatives. For instance, it can react with sulfonyl chlorides to produce sulfonamides or with appropriate reagents to form carbamates, both of which are classes of compounds with documented antimicrobial activity. researchgate.netossila.com Condensation of the aniline with various aldehydes yields Schiff bases, which are intermediates for other transformations and have shown biological activity. ossila.com
Furthermore, the entire molecule serves as a key building block. For example, it is a precursor for the synthesis of the oxazolidinone ring system found in the antibiotic linezolid. researchgate.net The molecule has also been used to modify carbon nanodots, where its presence helps to tune the photoluminescence properties of the material. ossila.com
| Reaction Type | Reagent Class | Resulting Functional Group/Product | Application |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Antimicrobial agents. researchgate.netossila.com |
| Carbamoylation | Chloroformates, Isocyanates | Carbamates | Antimicrobial agents. researchgate.netossila.com |
| Condensation | Aldehydes | Schiff Bases (Imines) | Bioactive compounds, synthetic intermediates. ossila.com |
| Cyclization | e.g., with epichlorohydrin, then cyclized | Oxazolidinone ring | Core of antibiotics like Linezolid. researchgate.net |
| Material Functionalization | Carbon Nanodots | Surface-modified nanodots | Tuning of photoluminescence quantum yield. ossila.com |
Amidation and Benzamidation Reactions for Novel Structures
The primary amino group of this compound is readily acylated to form amide derivatives. This transformation is typically achieved by reacting the aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are fundamental in synthetic organic chemistry for protecting the amino group or for building more complex molecular architectures.
Benzamidation, a specific type of amidation using benzoyl chloride or its derivatives, introduces an aromatic benzoyl group. The resulting N-(2-fluoro-4-morpholinophenyl)benzamides can serve as scaffolds for further functionalization. The reaction conditions are generally mild, often carried out in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature.
Table 1: Representative Amidation Reactions
| Acylating Agent | Product Name | Reaction Conditions | Reference |
|---|---|---|---|
| Acetyl Chloride | N-(2-Fluoro-4-morpholinophenyl)acetamide | Pyridine, 0°C to RT | General Reaction |
| Benzoyl Chloride | N-(2-Fluoro-4-morpholinophenyl)benzamide | Triethylamine, CH₂Cl₂, RT | General Reaction |
Formation of Schiff Bases and Related Imines
The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines or azomethines. This condensation reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product. A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. These compounds are of significant interest due to their biological activities and their role as ligands in coordination chemistry. nih.gov For instance, Schiff bases derived from 4-morpholinoaniline and substituted salicylaldehydes have been used to prepare metal complexes with demonstrated antimicrobial and anticancer properties. nih.gov
Table 2: Examples of Synthesized Schiff Bases from Morpholinoanilines
| Aldehyde Reactant | Schiff Base Product | Application/Study | Reference |
|---|---|---|---|
| Salicylaldehyde | 2-(((4-morpholinophenyl)imino)methyl)phenol | Metal Complexation, Antimicrobial | nih.gov |
| 4-Chlorosalicylaldehyde | 4-Chloro-2-(((4-morpholinophenyl)imino)methyl)phenol | Metal Complexation, Antimicrobial | nih.gov |
Synthesis of Sulfonamide and Carbamate Derivatives
The nucleophilic amino group of this compound can react with sulfonyl chlorides and chloroformates to yield sulfonamides and carbamates, respectively. These functional groups are prevalent in many pharmaceutical agents.
Sulfonamides are typically synthesized by reacting the aniline with various substituted aryl sulfonyl chlorides in the presence of a base like pyridine. ekb.egnih.govnahrainuniv.edu.iq This reaction leads to the formation of N-(2-fluoro-4-morpholinophenyl)sulfonamides. A study detailed the synthesis of a series of these derivatives, which were subsequently evaluated for their antimicrobial potency and showed promising activity. ossila.com
Carbamates can be prepared by treating the aniline with substituted aryl or alkyl chloroformates. ossila.com For example, reaction with methyl chloroformate yields methyl (3-fluoro-4-morpholinophenyl)carbamate, a key intermediate in an economical synthesis of Linezolid. researchgate.net Similarly, benzyl chloroformate produces the corresponding benzyl carbamate, which is also a precursor for Linezolid and other biologically active molecules. ossila.com These carbamate derivatives have been synthesized in good yields (75-89%). ossila.com
Table 3: Synthesis of Sulfonamide and Carbamate Derivatives
| Reagent | Product Type | Product Example | Yield | Reference |
|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride | Sulfonamide | N-(2-Fluoro-4-morpholinophenyl)-4-methylbenzenesulfonamide | 89% | ossila.com |
| 4-Chlorobenzenesulfonyl chloride | Sulfonamide | 4-Chloro-N-(2-fluoro-4-morpholinophenyl)benzenesulfonamide | 85% | ossila.com |
| Methyl Chloroformate | Carbamate | Methyl (3-fluoro-4-morpholinophenyl)carbamate | 86% | ossila.comresearchgate.net |
| Ethyl Chloroformate | Carbamate | Ethyl (3-fluoro-4-morpholinophenyl)carbamate | 82% | ossila.com |
Annulation Reactions Leading to Fused Heterocyclic Systems
The reactive nature of the aniline moiety allows it to be a starting point for the construction of various fused heterocyclic rings, which are core structures in many pharmacologically active compounds.
Triazoles: The synthesis of 1,2,3-triazole derivatives from this compound can be achieved via the Huisgen 1,3-dipolar cycloaddition. mdpi.comfrontiersin.org This process involves a multi-step sequence starting with the diazotization of the aniline followed by reaction with sodium azide to form the corresponding aryl azide, 4-(4-azido-2-fluorophenyl)morpholine. researchgate.net This azide intermediate can then undergo a copper(I)-catalyzed cycloaddition reaction with various alkynes to yield 1,4-disubstituted 1,2,3-triazole derivatives. researchgate.net This strategy has been used to create chalcone-morpholine hybrids linked by a triazole ring. researchgate.net
Tetrazoles: Tetrazole rings, often used as bioisosteres for carboxylic acids, can be synthesized from anilines. beilstein-journals.orgnih.gov A common method involves converting the aniline into an isocyanide or a nitrile. The nitrile can then undergo a [2+3] cycloaddition with an azide source, such as sodium azide, often facilitated by a Lewis acid like zinc bromide, to form the tetrazole ring. nih.govcore.ac.ukorganic-chemistry.org Another route involves the reaction of the amine with triethyl orthoformate and sodium azide, catalyzed by a Lewis acid. organic-chemistry.org
Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. researchgate.netnih.govresearchgate.net To apply this to this compound, the aniline must first be converted into a thiourea derivative. This can be accomplished by reacting the amine with an isothiocyanate. The resulting N-(2-fluoro-4-morpholinophenyl)thiourea can then be condensed with an α-haloketone. The cyclization reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by dehydration to form the aromatic thiazole ring. organic-chemistry.org
Benzimidazoles: Benzimidazole derivatives can be synthesized from this compound after introducing an additional amino group onto the aromatic ring. vinhuni.edu.vn This is typically achieved through a nitration step, followed by reduction. For example, the starting aniline can be acylated to protect the amine, followed by nitration ortho to the protected amine. Subsequent deprotection and reduction of the nitro group yields a 1,2-diamino intermediate. This diamine can then undergo condensation with various aldehydes or carboxylic acids (or their derivatives) in the presence of an acid catalyst to form the benzimidazole ring system. nih.govnih.govresearchgate.net
Oxidation and Reduction Chemistry for Product Diversification
Oxidation: The aromatic amine group of this compound is susceptible to oxidation. While specific studies on the fluoro-derivative are limited, electrochemical oxidation of the parent compound, 4-morpholinoaniline, has been investigated. ossila.com Such oxidation can lead to the formation of radical cations and subsequently to dimerization or trimerization products through the formation of new C-N or C-C bonds. researchgate.net Chemical oxidation using stronger oxidizing agents could potentially lead to the formation of nitroso, nitro, or azo compounds, depending on the reaction conditions.
Reduction: Reduction chemistry is most relevant in the synthesis of the title compound itself. The common precursor, 4-(2-fluoro-4-nitrophenyl)morpholine, is synthesized by the nucleophilic aromatic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene. researchgate.netnih.govblogspot.com The final and crucial step is the reduction of the nitro group to the primary amine of this compound. This transformation can be achieved using various reducing agents.
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.
Metal/Acid Reduction: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Fe/NH₄Cl). The Fe/NH₄Cl system in a methanol/water mixture is a frequently cited method for this specific reduction. researchgate.net
Table 4: Common Reduction Methods for 4-(2-fluoro-4-nitrophenyl)morpholine
| Reducing Agent/System | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Fe / NH₄Cl | Methanol / Water | 70 °C | This compound | researchgate.net |
| H₂ / Pd/C | Ethanol | Room Temperature | This compound | General Method |
Exploration of Stereoselective Synthesis Approaches for Chiral Analogs
The quest for novel therapeutic agents often necessitates the synthesis of chiral molecules, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. In the context of this compound and its derivatives, the introduction of chirality, particularly within the morpholine ring, presents an opportunity to explore new structure-activity relationships. This section delves into the exploration of stereoselective synthesis approaches that could be applied to generate chiral analogs of this compound, focusing on methods that establish stereocenters on the morpholine moiety.
Chiral morpholines are valuable structural motifs found in numerous biologically active compounds. researchgate.net The development of efficient and highly stereoselective methods for their synthesis is a significant area of research in organic chemistry. researchgate.net Key strategies that have emerged include asymmetric hydrogenation and the use of chiral auxiliaries. These approaches offer pathways to enantiomerically enriched morpholine derivatives that can subsequently be functionalized to produce a variety of chiral analogs.
One of the most powerful techniques for creating chiral centers is transition-metal-catalyzed asymmetric hydrogenation. nih.gov This method has been successfully applied to the synthesis of 2-substituted chiral morpholines. researchgate.netrsc.org The general approach involves the hydrogenation of an unsaturated morpholine precursor in the presence of a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand. researchgate.netrsc.org The choice of ligand is crucial for achieving high enantioselectivity.
A notable study by Li and colleagues demonstrated the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst bearing a large bite angle bisphosphine ligand, SKP-Rh. nih.gov This method afforded a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, up to 99% enantiomeric excess (ee). researchgate.netnih.gov The reaction can be performed on a gram scale, highlighting its practical utility. nih.gov The resulting chiral 2-substituted morpholines are valuable intermediates that could be further elaborated to introduce the 2-fluoro-4-aminophenyl group at the 4-position, thus yielding chiral analogs of the target compound.
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|
| 2-Phenyl-dehydromorpholine | [Rh(COD)(SKP)]BF4 | THF | 50 | 12 | >99 | 98 |
| 2-(4-Methoxyphenyl)-dehydromorpholine | [Rh(COD)(SKP)]BF4 | THF | 50 | 12 | >99 | 99 |
Another established strategy for inducing chirality is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of morpholine synthesis, chiral amino alcohols can serve as effective chiral auxiliaries. For instance, enantiopure 1,2-amino alcohols can be condensed with α-halo ketones or their equivalents, followed by cyclization to yield chiral morpholin-2-ones. Subsequent reduction of the lactam functionality would provide the corresponding chiral morpholine. While this approach is well-established for the synthesis of various chiral morpholines, its direct application to produce precursors for this compound analogs would require careful planning of the synthetic route to incorporate the desired substitution pattern.
Furthermore, organocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. For example, cinchona alkaloid-derived catalysts have been employed in the asymmetric halocyclization of alkenols to furnish morpholines containing a quaternary stereocenter with excellent yields and enantioselectivities. rsc.org This strategy could potentially be adapted to create complex chiral morpholine scaffolds for incorporation into analogs of this compound.
While the direct stereoselective synthesis of chiral analogs of this compound has not been extensively reported, the methodologies described above provide a solid foundation for such endeavors. The asymmetric hydrogenation of unsaturated morpholine precursors stands out as a particularly promising and efficient method for generating key chiral intermediates. The continued development of novel chiral catalysts and asymmetric methodologies will undoubtedly expand the toolbox for accessing a diverse range of enantiomerically pure analogs, facilitating a deeper understanding of their therapeutic potential.
Comprehensive Spectroscopic and Computational Investigations of 2 Fluoro 4 Morpholin 4 Yl Aniline Derivatives
Advanced Spectroscopic Characterization Techniques for Derived Compounds
The precise identification and structural confirmation of newly synthesized derivatives of 2-Fluoro-4-(morpholin-4-yl)aniline are paramount. A suite of advanced spectroscopic techniques is routinely employed for this purpose, each providing unique and complementary information about the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectral Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For the parent compound, this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals characteristic signals for the aromatic protons, the protons of the morpholine (B109124) ring, and the amine group. The aromatic protons typically appear as multiplets in the range of δ 6.4-6.9 ppm. The morpholine ring exhibits two distinct multiplets: one around δ 3.87 ppm corresponding to the methylene groups adjacent to the oxygen atom (2xCH₂O) and another around δ 2.99 ppm for the methylene groups adjacent to the nitrogen atom (2xCH₂N). The amine (NH₂) protons present as a broad singlet around δ 3.58 ppm als-journal.com.
The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the aromatic ring show distinct signals, with their chemical shifts influenced by the fluorine, morpholine, and aniline (B41778) substituents. The fluorine-coupled carbon atoms exhibit characteristic splitting patterns. For instance, the carbon atom directly bonded to the fluorine (C-F) shows a large coupling constant (J ≈ 245.4 Hz) and resonates at approximately δ 156.9 ppm. The other aromatic carbons appear at δ 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), and 104.0 (d, J=23.8Hz). The morpholine carbons are observed at δ 67.3 and 51.9 ppm als-journal.com.
| ¹H NMR (400MHz, CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ArH | 6.82 | m | 1H |
| ArH | 6.43 | m | 2H |
| CH₂O | 3.87 | m | 4H |
| NH₂ | 3.58 | br s | 2H |
| CH₂N | 2.99 | m | 4H |
| ¹³C NMR (100MHz, CDCl₃) | Chemical Shift (δ ppm) | J-coupling (Hz) | Assignment |
| C-F | 156.9 | d, J=245.4 | Aromatic C |
| C-N (morpholine) | 143.0 | d, J=10.4 | Aromatic C |
| C-H | 131.8 | d, J=9.7 | Aromatic C |
| C-H | 120.4 | d, J=4.2 | Aromatic C |
| C-H | 110.8 | d, J=3.0 | Aromatic C |
| C-NH₂ | 104.0 | d, J=23.8 | Aromatic C |
| CH₂O | 67.3 | Morpholine C | |
| CH₂N | 51.9 | d, J=2.1 | Morpholine C |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound derivatives, IR spectra provide valuable information about the N-H, C-H, C-F, C-O, and C-N bonds.
The IR spectrum of a typical derivative would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring appears just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is usually found in the 1250-1360 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage gives rise to a strong band around 1115 cm⁻¹. The C-F stretching vibration can be observed in the 1000-1400 cm⁻¹ range, often overlapping with other signals. For instance, in a study of indazol-pyrimidine hybrids derived from morpholino aniline, characteristic IR peaks were observed at 3116 cm⁻¹ (N-H), 3030 cm⁻¹ (aromatic C-H), and 2886, 2831 cm⁻¹ (aliphatic C-H) mdpi.com.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Morpholine) | 2800 - 3000 |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 |
| C-O-C Stretch (Ether in Morpholine) | 1100 - 1150 |
| C-F Stretch | 1000 - 1400 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the calculated exact mass for the molecular ion [M]⁺ is 196.1006. Experimental HRMS analysis has found the mass to be 196.1004, which is in excellent agreement with the calculated value, thus confirming the molecular formula C₁₀H₁₃FN₂O als-journal.com.
In addition to molecular formula confirmation, mass spectrometry provides valuable information about the fragmentation patterns of the molecule. This data can be used to further support the proposed structure. The fragmentation of this compound and its derivatives under mass spectrometric conditions can help to identify the constituent parts of the molecule.
Theoretical and Computational Chemistry Applications
In parallel with experimental characterization, theoretical and computational chemistry methods play a crucial role in the design and development of new derivatives of this compound. These in silico techniques provide valuable insights into the potential biological activity and pharmacokinetic properties of the compounds before their synthesis, thus guiding the drug discovery process.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is widely used to understand the potential mechanism of action of a drug candidate and to predict its binding affinity.
Derivatives of this compound have been investigated as inhibitors of various biological targets, including DNA gyrase, a bacterial enzyme essential for DNA replication. In one study, a series of morpholine-based thiazole derivatives were docked into the active site of DNA gyrase. The results indicated that these compounds bind to the same active pocket as the known inhibitor ciprofloxacin and exhibited better binding affinities als-journal.com. The docking studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligands and the amino acid residues of the protein's active site, providing a rationale for their observed biological activity als-journal.comnih.gov.
| Compound Derivative | Protein Target | Key Interactions | Predicted Binding Affinity (kcal/mol) |
| Morpholine-based thiazoles | DNA gyrase | Hydrogen bonding, hydrophobic interactions | Better than ciprofloxacin als-journal.com |
| 4-anilinoquinazoline derivatives | DNA gyrase | Hydrogen bonding with Asp73, Asn46, Arg136 | -7.07 to -8.16 nih.gov |
In Silico Prediction of Physicochemical and Pharmacokinetic Parameters for Compound Design
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are increasingly used to predict these properties at an early stage of drug discovery, helping to identify compounds with favorable drug-like characteristics.
For derivatives of this compound, various physicochemical and pharmacokinetic parameters have been predicted using computational models. These predictions often include parameters such as lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are crucial in determining a compound's oral bioavailability and its ability to cross biological membranes. For instance, in silico ADME predictions for some morpholine-based thiazole derivatives suggested good gastrointestinal absorption and drug-likeness properties als-journal.com. Furthermore, toxicity predictions using platforms like ProTox-II have indicated that certain derivatives are likely to be free from hepatotoxicity, carcinogenicity, and mutagenicity als-journal.com.
| Predicted Parameter | Significance | Typical Predicted Values for Derivatives |
| Lipophilicity (logP) | Affects absorption and distribution | Varies depending on substituents |
| Aqueous Solubility (logS) | Crucial for absorption | Generally predicted to be within acceptable ranges |
| Hydrogen Bond Donors/Acceptors | Influences binding and solubility | Typically 1-2 donors and 3-5 acceptors |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability | Values often below 140 Ų |
| Gastrointestinal Absorption | Bioavailability | Often predicted to be high |
| Toxicity Risks | Safety profile | Often predicted to be low for hepatotoxicity, carcinogenicity, etc. als-journal.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive behavior of a molecule. By calculating the electrostatic potential at different points on the electron density surface, an MEP map visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.
In the context of substituted anilines, MEP analysis can elucidate how various functional groups influence the molecule's reactivity. For instance, the MEP surface of an aniline derivative would typically show negative potential (colored in shades of red and yellow) around the nitrogen atom of the amino group and on the aromatic ring, indicating regions with a higher electron density and susceptibility to electrophilic attack. Conversely, positive potential regions (colored in blue) are generally located around the hydrogen atoms of the amino group, signifying them as sites for potential nucleophilic interactions. The introduction of electron-withdrawing or -donating groups can significantly alter this potential distribution, thereby modulating the chemical reactivity of the molecule.
While specific MEP analysis data for this compound is not available in the reviewed literature, studies on similar aniline derivatives demonstrate the utility of this method. For example, in related fluoroaniline compounds, the fluorine atom, being highly electronegative, would be expected to draw electron density, influencing the electrostatic potential of the entire molecule. The morpholine substituent, with its oxygen and nitrogen atoms, would also contribute significantly to the charge distribution. A theoretical MEP analysis of this compound would provide valuable insights into its sites of reactivity, guiding synthetic modifications and predicting intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors that quantify different aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors would then be correlated with their experimentally determined biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or partial least squares.
Although no specific QSAR models for this compound derivatives were found in the public domain, research on other classes of compounds containing morpholine or aniline moieties has demonstrated the effectiveness of this approach. For example, QSAR studies on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives have shown that antioxidant activity is influenced by parameters such as molecular volume, lipophilicity, and dipole moment. pensoft.net Similarly, QSAR models have been developed for 4-anilino quinazoline derivatives as tyrosine kinase inhibitors, highlighting the importance of electro-topological state indices and other descriptors in determining their activity. chalcogen.ro
A hypothetical QSAR model for this compound derivatives could reveal key structural features required for a specific biological activity, thereby guiding the design of more potent and selective analogs.
Advanced Quantum Chemical Calculations, including Vibrational Analysis and Electronic Property Determination
Advanced quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, vibrational properties, and electronic characteristics of chemical compounds.
Vibrational Analysis: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. For this compound, such calculations would help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of N-H, C-F, C-N, and C-O bonds, as well as the vibrations of the aromatic ring. Studies on other aniline derivatives, like various haloanilines, have shown good agreement between theoretical and experimental vibrational frequencies after applying appropriate scaling factors. asianpubs.org This confirms the reliability of DFT methods for vibrational spectroscopic studies of this class of compounds.
Electronic Property Determination: Quantum chemical calculations can also determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For aniline derivatives, the nature and position of substituents on the aromatic ring can significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting ability. While specific data for this compound is not available, studies on methyl-substituted anilines have shown how the position of the substituent affects the HOMO-LUMO gap. researchgate.net
Below is a hypothetical data table illustrating the kind of electronic properties that could be determined for this compound through DFT calculations.
| Property | Hypothetical Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Dipole Moment | 3.2 D |
Scaffold Hopping Design and Virtual Screening Methodologies for Drug Discovery
Scaffold Hopping Design: Scaffold hopping is a computational strategy in drug discovery that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. uniroma1.itsemanticscholar.org This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, as well as for generating novel intellectual property. Starting from the this compound scaffold, scaffold hopping algorithms could be employed to search chemical databases for structurally diverse molecules that maintain the key pharmacophoric features required for a specific biological target.
Virtual Screening Methodologies: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govwikipedia.org If a biological target for this compound derivatives is known, structure-based virtual screening methods like molecular docking could be used. This would involve docking a library of compounds into the binding site of the target protein to predict their binding affinity and orientation. Alternatively, if a set of active and inactive analogs is available, ligand-based virtual screening methods, such as pharmacophore modeling or 2D/3D similarity searching, could be employed to identify new potential hits from large compound databases.
While no specific scaffold hopping or virtual screening studies originating from this compound have been published, the principles of these techniques are widely applied in drug discovery. For instance, scaffold hopping has been successfully used to design novel inhibitors for various targets, and virtual screening is a standard tool in the initial stages of many drug discovery projects.
Academic and Research Applications of 2 Fluoro 4 Morpholin 4 Yl Aniline and Its Derivatives
Contributions to Medicinal Chemistry Research
The inherent properties of the 2-Fluoro-4-(morpholin-4-yl)aniline moiety, including its ability to form hydrogen bonds and participate in various chemical reactions, make it an attractive component in the design of new drugs. Researchers have successfully incorporated this scaffold into a diverse range of heterocyclic systems to enhance their biological activity.
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds in this area.
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel 1,2,3-triazole derivatives incorporating this aniline (B41778) have been synthesized and shown to be potent antibacterial agents. als-journal.com Similarly, 4H-4-oxoquinolizine derivatives have been developed to combat bacterial resistance to fluoroquinolones, exhibiting strong activity against a range of bacteria, including some quinolone-resistant strains. nih.gov
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism (Gram-Positive) | Target Organism (Gram-Negative) |
| 1,2,3-Triazole Derivative | Staphylococcus aureus | Escherichia coli |
| 4H-4-oxoquinolizine Derivative | Quinolone-resistant Staphylococcus aureus | Escherichia coli |
The development of new antifungal agents is another critical area of research. Benzimidazole derivatives containing a fluoro and morpholino substituent have been synthesized and are being investigated for their pharmacological effects, including potential antifungal activity. researchgate.net
Bacterial biofilms contribute significantly to antibiotic resistance by providing a protective environment for bacteria. nih.gov The development of compounds that can inhibit biofilm formation is a key strategy to overcome this challenge. While specific studies on the biofilm inhibition mechanisms of this compound derivatives are emerging, the general mechanisms of anti-biofilm agents include interfering with bacterial adhesion, modulating quorum sensing, and disrupting the biofilm structure. nih.gov
DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial drugs. als-journal.comnih.gov Research has focused on designing inhibitors of this enzyme. Morpholine-based thiazoles have been identified as promising DNA gyrase inhibitors. als-journal.com The 4-quinolones are a class of antibacterial agents that target both DNA gyrase and topoisomerase IV. nih.gov In many Gram-negative bacteria, resistance to quinolones first arises from mutations in the DNA gyrase, while in some Gram-positive bacteria, the primary resistance comes from changes in topoisomerase IV. nih.gov
The this compound scaffold has also been utilized in the discovery of new anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.
Novel 3-fluoro-4-morpholinoaniline (B119058) derivatives, particularly those containing a sulfonamide group, have shown significant anti-proliferative activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. ncl.res.in One such compound, NAM-5, demonstrated potent activity with IC50 values of 1.811 μM and 2.143 μM for MCF-7 and MDA-MB-231 cells, respectively. ncl.res.in Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death. ncl.res.in
Furthermore, a series of 2-morpholino-4-anilinoquinoline compounds have been synthesized and assessed for their anticancer potential against the HepG2 human liver cancer cell line. nih.govrsc.org Several of these compounds exhibited high activity, with IC50 values in the micromolar range. nih.govrsc.org One compound, in particular, showed good selectivity against cancer cells and was effective in inhibiting cell migration and adhesion. nih.govrsc.org
Interactive Data Table: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| NAM-5 (Sulfonamide derivative) | MCF-7 (Breast Cancer) | 1.811 |
| NAM-5 (Sulfonamide derivative) | MDA-MB-231 (Breast Cancer) | 2.143 |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver Cancer) | 11.42 |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver Cancer) | 8.50 |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver Cancer) | 12.76 |
Anticancer Agent Discovery
Applications in Materials Science and Organic Electronics
The electronic and photophysical properties of aromatic amines and their derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
While the functionalization of carbon nanodots to enhance their photoluminescent properties is an active area of research, there is no specific literature available that documents the use of this compound for this purpose. However, polymer-carbon nanodots have been developed that exhibit near-infrared emission, demonstrating the potential of carbon-based nanomaterials in bioimaging and light-emitting devices.
Aniline derivatives are being explored for their use in organic light-emitting diodes (OLEDs). Specifically, they can be used to construct multiresonant thermally activated delayed fluorescence (MR-TADF) emitters, which are crucial for developing high-efficiency and high-color-purity displays. For example, an orange MR-TADF emitter has been developed based on the dimerization of a blue-emitting unit through a central aniline bridge. Although this compound has not been specifically cited in this context, its aniline structure suggests it could be a candidate for exploration in the design of new emitter materials for OLED technology.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies for 2-Fluoro-4-(morpholin-4-yl)aniline Derivatives
The synthesis of this compound and its derivatives is an area of active research, with a growing emphasis on efficiency, cost-effectiveness, and sustainability. Traditional synthetic routes often involve nucleophilic aromatic substitution reactions. researchgate.net For instance, the reaction of morpholine (B109124) with 1,2-difluoro-4-nitrobenzene followed by the reduction of the nitro group is a common pathway to obtain the parent aniline (B41778). researchgate.net
Future efforts are focused on developing greener and more atom-economical methodologies. This includes the exploration of novel catalytic systems to improve reaction yields and reduce waste. For example, a patented method describes a route starting from 2-fluoro-4-bromoaniline, where the amino group is first protected, followed by a palladium-catalyzed reaction with morpholine, and subsequent deprotection. google.com Such catalytic approaches can offer higher efficiency and milder reaction conditions compared to traditional methods. The development of one-pot syntheses and the use of environmentally benign solvents are also key objectives in making the production of these valuable compounds more sustainable.
| Starting Material | Key Reaction Type | Catalyst/Reagent Example | Product | Reference |
| 1,2-difluoro-4-nitrobenzene | Nucleophilic Aromatic Substitution, Nitro Reduction | Morpholine, Fe/NH4Cl | 3-Fluoro-4-morpholinoaniline (B119058) | researchgate.net |
| 2-fluoro-4-bromoaniline | Amino Protection, Buchwald-Hartwig Amination, Deprotection | Pivaloyl chloride, Pd2(dba)3/Xantphos, H2SO4 | 2-Fluoro-4-substituted-amino aniline | google.com |
| 3,4-Difluoronitrobenzene | Nucleophilic Aromatic Substitution | Morpholine | 4-(2-fluoro-4-nitrophenyl)morpholine | researchgate.netejpmr.com |
Advanced Mechanistic Elucidation of Biological Activities and Target Validation
Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.com For example, certain sulfonamide and carbamate derivatives show antimicrobial activity, while Schiff base derivatives have been noted for their biofilm inhibition capabilities. ossila.com Research has identified that some of these compounds exert their effects by inhibiting enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net
Despite these findings, a comprehensive understanding of the molecular mechanisms is often lacking. Future research will necessitate advanced biochemical and cellular assays to precisely elucidate how these compounds interact with their biological targets. Validating these targets is crucial for optimizing lead compounds and understanding potential resistance mechanisms. Techniques such as X-ray crystallography of ligand-target complexes, advanced molecular modeling, and systems biology approaches will be instrumental in mapping the intricate interactions and downstream effects, paving the way for the rational design of more potent and selective therapeutic agents.
| Derivative Class | Biological Activity | Identified Target(s) | IC50 / MIC Value |
| Sulfonamide/Carbamate Derivatives | Antimicrobial | DNA Gyrase, DHFR | IC50: 18.17–23.87 µM (DNA gyrase), 4.33–5.54 µM (DHFR) |
| Schiff Base Derivatives | Biofilm Inhibition | Not specified | IC50: 12.97 µM |
| Indazol-Pyrimidine Hybrids | Anticancer (Cytotoxic) | Not specified | IC50: 1.056 - 4.08 µM (against various cancer cell lines) |
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and its application to the this compound scaffold holds immense promise. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel derivatives with desired properties. mdpi.com
Generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the this compound core that are optimized for specific biological targets. mdpi.comspringernature.com ML algorithms can predict various properties of these virtual compounds, such as their bioactivity, toxicity, and pharmacokinetic profiles, long before they are synthesized in the lab. wiley.com This in silico screening process significantly accelerates the identification of promising drug candidates and reduces the costs and time associated with traditional high-throughput screening. nih.gov By leveraging AI and ML, researchers can explore a much larger chemical space and focus resources on synthesizing only the most promising candidates.
Structure-Based Drug Design and Novel Target Identification Strategies
Structure-based drug design is a powerful computational method that relies on the three-dimensional structure of a biological target to design effective inhibitors. nih.gov This approach is particularly relevant for developing novel therapeutics from the this compound framework. By understanding the precise geometry and chemical nature of a target's active site, molecules can be rationally designed to bind with high affinity and selectivity.
Future research will focus on applying these techniques to identify and validate novel biological targets for derivatives of this compound. Computational studies, such as molecular docking, can screen libraries of this compound analogs against various protein structures to identify potential new interactions. uni-halle.de This strategy can uncover previously unknown therapeutic applications for this chemical class. For instance, in silico screening might suggest that certain derivatives could inhibit kinases like PKMYT-1, which are implicated in cancer, thereby opening new avenues for anticancer drug development. uni-halle.de
Exploration of New Material Science Applications beyond Current Scope
Beyond its established role in medicinal chemistry, the unique electronic and structural properties of this compound make it an attractive building block for new materials. ossila.com The presence of a fluorinated aniline system linked to a morpholine heterocycle provides a combination of electron-donating and -withdrawing characteristics, as well as sites for further functionalization.
An emerging area of application is in the field of optoelectronics. Research has shown that 4-morpholinoaniline-decorated carbon nanodots exhibit improved photoluminescence quantum yields. ossila.com The incorporation of the fluorinated analogue, this compound, can be used to tune the emission wavelength of these nanomaterials. ossila.com This opens up possibilities for their use in developing advanced materials for applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. Future work will likely explore the synthesis of polymers and other functional materials derived from this compound to harness its unique properties for a broader range of material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
